An In-Depth Technical Guide to 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (CAS 923289-36-5)
An In-Depth Technical Guide to 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (CAS 923289-36-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and expected spectral characteristics of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone. As a key pharmaceutical intermediate, particularly in the development of antiviral agents, a thorough understanding of this compound's attributes is crucial for its effective application in research and development.[1] This document synthesizes available data to offer a detailed resource for scientists and professionals in the field of drug discovery and organic synthesis.
Introduction and Nomenclature
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, with the Chemical Abstracts Service (CAS) registry number 923289-36-5, is a substituted acetophenone. Its structure is characterized by an ethanone group and three substituents on the phenyl ring: an amino group at position 2, a chloro group at position 3, and a methoxy group at position 4. This specific arrangement of functional groups makes it a versatile building block in medicinal chemistry.
Synonyms:
-
2-Amino-3-chloro-4-methoxyacetophenone[]
-
6-Acetyl-2-chloro-3-methoxy aniline[]
-
Ethanone, 1-(2-amino-3-chloro-4-methoxyphenyl)-[1][]
Physicochemical Properties
A compilation of the known physical and chemical properties of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][] |
| Molecular Weight | 199.63 g/mol | [1][] |
| Boiling Point | 366.8 °C at 760 mmHg | [1][] |
| Density | 1.259 g/cm³ | [] |
| Flash Point | 167.0 °C |
Proposed Synthesis
-
Friedel-Crafts Acylation: The synthesis would likely commence with the acylation of a suitably substituted anisole derivative to introduce the acetyl group.
-
Nitration: Introduction of a nitro group, which serves as a precursor to the amino group.
-
Reduction: Conversion of the nitro group to an amino group.
-
Chlorination: Introduction of the chlorine atom at the desired position.
The following diagram illustrates a potential synthetic workflow.
Caption: A plausible synthetic workflow for 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone.
Representative Experimental Protocol (Based on Analogue Synthesis)
The following is a representative, non-validated protocol based on the synthesis of structurally similar compounds. This protocol should be adapted and optimized by experienced chemists.
Step 1: Friedel-Crafts Acylation of 3-Chloroanisole
-
To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride dropwise.
-
After the addition is complete, add 3-chloroanisole dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into ice-cold water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetophenone intermediate.
Step 2: Nitration of the Acetophenone Intermediate
-
Dissolve the acetophenone intermediate in concentrated sulfuric acid at 0 °C.
-
Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature.
-
After the addition, stir the reaction mixture at low temperature for a specified time.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitro product.
-
Filter the solid, wash with water until neutral, and dry to obtain the nitroacetophenone intermediate.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitroacetophenone intermediate in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.
-
If using tin(II) chloride, heat the reaction mixture. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen.
-
Monitor the reaction until completion.
-
Work up the reaction mixture accordingly to isolate the aminoacetophenone intermediate. This may involve neutralization and extraction.
Step 4: Chlorination of the Aminoacetophenone Intermediate
-
Dissolve the aminoacetophenone intermediate in a suitable solvent.
-
Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride.
-
Stir the reaction at an appropriate temperature until the starting material is consumed.
-
Quench the reaction and work up by extraction and purification (e.g., column chromatography) to yield the final product, 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone.
Spectral Analysis (Based on Analogues)
As experimental spectral data for 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is not publicly available, this section provides an analysis based on the expected spectral features and data from closely related isomers.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the methoxy protons, and the acetyl protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 - 7.5 | Doublets | 2H |
| Amino (-NH₂) | 4.0 - 5.0 (broad) | Singlet | 2H |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |
| Acetyl (-COCH₃) | ~2.5 | Singlet | 3H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 195 - 205 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-Cl | 120 - 130 |
| Aromatic C-H | 110 - 130 |
| Methoxy (-OCH₃) | 55 - 60 |
| Acetyl (-COCH₃) | 25 - 30 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (ketone) | 1670 - 1690 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ether) | 1200 - 1275 |
| C-Cl stretch | 600 - 800 |
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.63 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages.
Safety and Handling
Based on safety data for similar compounds, 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Applications in Research and Development
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its classification as an intermediate for antivirals suggests its role in the development of novel therapeutic agents.[1] The presence of multiple reactive sites allows for a variety of chemical modifications, making it a valuable scaffold for building diverse chemical libraries for drug discovery screening.
Conclusion
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is a valuable chemical intermediate with significant potential in pharmaceutical research and development. This guide has provided a comprehensive overview of its known properties, a plausible synthetic strategy, and expected analytical characteristics based on available data and chemical principles. It is intended to serve as a foundational resource for researchers and scientists working with this compound, facilitating its safe and effective use in the laboratory.
References
-
ChemBK. (n.d.). 2'-Amino-3'-chloro-4'-methoxyacetophenone. Retrieved from [Link]
